Cas no 2171269-75-1 ((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}pentanoic acid)
2171269-75-1 structure
Product Name:(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}pentanoic acid
CAS-nummer:2171269-75-1
MF:C28H28N2O5
MW:472.532327651978
CID:5908372
PubChem ID:165539437
Update Time:2025-06-12
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}pentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- (2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}pentanoic acid
- EN300-1497789
- (2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid
- 2171269-75-1
-
- Inchi: 1S/C28H28N2O5/c1-3-8-24(27(32)33)29-26(31)18-14-13-17(2)25(15-18)30-28(34)35-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-15,23-24H,3,8,16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1
- InChI-sleutel: YXPZLWKVXRJMBI-XMMPIXPASA-N
- LACHT: O(C(NC1C=C(C=CC=1C)C(N[C@@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 472.19982200g/mol
- Monoisotopische massa: 472.19982200g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 736
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.1
- Topologisch pooloppervlak: 105Ų
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}pentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1497789-0.05g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 0.05g |
$2829.0 | 2023-07-10 | ||
| Enamine | EN300-1497789-0.1g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 0.1g |
$2963.0 | 2023-07-10 | ||
| Enamine | EN300-1497789-0.25g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1497789-0.5g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1497789-1.0g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1497789-2.5g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 2.5g |
$6602.0 | 2023-07-10 | ||
| Enamine | EN300-1497789-5.0g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 5.0g |
$9769.0 | 2023-07-10 | ||
| Enamine | EN300-1497789-10.0g |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 10.0g |
$14487.0 | 2023-07-10 | ||
| Enamine | EN300-1497789-50mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1497789-100mg |
(2R)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylphenyl]formamido}pentanoic acid |
2171269-75-1 | 100mg |
$2963.0 | 2023-09-28 |
(2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}pentanoic acid Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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